(2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile
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Overview
Description
(2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile is an organic compound that features a sulfonyl group attached to a methylbenzene ring, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and 3-pyridinecarboxaldehyde.
Reaction Conditions: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reaction conditions efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance the yield and purity of the product.
Automation: Employing automated systems for monitoring and controlling the reaction parameters to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The sulfonyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of sulfonamide or sulfone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitrile groups can form strong interactions with these targets, leading to inhibition or modulation of their activity. The pyridine ring can also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-2-yl)prop-2-enenitrile: Similar structure but with the pyridine ring in a different position.
(2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-4-yl)prop-2-enenitrile: Another positional isomer with the pyridine ring in the 4-position.
(2E)-2-(4-methylbenzenesulfonyl)-3-(quinolin-3-yl)prop-2-enenitrile: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
(2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties. The combination of the sulfonyl, nitrile, and pyridine groups provides a versatile scaffold for further modification and application in various fields.
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-12-4-6-14(7-5-12)20(18,19)15(10-16)9-13-3-2-8-17-11-13/h2-9,11H,1H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQICACAYOYNJIG-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CN=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CN=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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